molecular formula C8H9N3O4S2 B14357378 7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide CAS No. 91366-67-5

7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B14357378
CAS No.: 91366-67-5
M. Wt: 275.3 g/mol
InChI Key: QKSRZYGQQXSGRL-UHFFFAOYSA-N
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Description

7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound with the molecular formula C8H9N3O4S2 This compound is characterized by the presence of a benzoxadiazole ring, a sulfonamide group, and a hydroxyethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe hydroxyethylsulfanyl group is then introduced through a nucleophilic substitution reaction involving a suitable thiol and an alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the benzoxadiazole ring can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro groups can produce corresponding amines.

Scientific Research Applications

7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzoxadiazole ring can interact with nucleic acids and proteins. These interactions can lead to the modulation of biological processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of its benzoxadiazole ring, sulfonamide group, and hydroxyethylsulfanyl substituent. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in simpler compounds like thiodiglycol or sulfanilamide.

Properties

CAS No.

91366-67-5

Molecular Formula

C8H9N3O4S2

Molecular Weight

275.3 g/mol

IUPAC Name

7-(2-hydroxyethylsulfanyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C8H9N3O4S2/c9-17(13,14)6-2-1-5(16-4-3-12)7-8(6)11-15-10-7/h1-2,12H,3-4H2,(H2,9,13,14)

InChI Key

QKSRZYGQQXSGRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)SCCO

Origin of Product

United States

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